molecular formula C21H32O5 B123576 Hydrallostane CAS No. 516-41-6

Hydrallostane

Cat. No.: B123576
CAS No.: 516-41-6
M. Wt: 364.5 g/mol
InChI Key: ACSFOIGNUQUIGE-SERXDUEGSA-N
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Preparation Methods

Hydrallostane is synthesized from cortisol through the action of the enzyme 5α-reductase . The reaction involves the reduction of the double bond in the A-ring of cortisol, resulting in the formation of 5α-dihydrocortisol. This process can be carried out in vitro using purified 5α-reductase enzyme under controlled conditions.

Chemical Reactions Analysis

Hydrallostane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hydrallostane has several scientific research applications:

    Chemistry: It is used as a model compound to study steroid metabolism and the action of 5α-reductase.

    Biology: this compound is studied for its role in the regulation of aqueous humor formation in the eye.

    Medicine: Research on this compound contributes to understanding diseases related to cortisol metabolism and the development of drugs targeting 5α-reductase.

Mechanism of Action

Hydrallostane exerts its effects primarily through its role as a metabolite of cortisol. It is involved in the regulation of aqueous humor formation in the eye, which is crucial for maintaining intraocular pressure . The molecular targets and pathways involved include the enzyme 5α-reductase and the subsequent metabolic pathways that convert cortisol to this compound and other metabolites.

Comparison with Similar Compounds

Hydrallostane is similar to other cortisol metabolites, such as:

Compared to these compounds, this compound is unique in its specific role in regulating aqueous humor formation and its formation by 5α-reductase.

Properties

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFOIGNUQUIGE-SERXDUEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315934
Record name 5alpha-Dihydrocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-41-6
Record name 5α-Dihydrocortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dihydrocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Dihydrocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRALLOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364XCM54BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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